![molecular formula C25H19FN6O2S2 B2729989 N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide CAS No. 391898-21-8](/img/structure/B2729989.png)
N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
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Description
N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H19FN6O2S2 and its molecular weight is 518.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to N-[(5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of fluorobenzamides containing thiazole have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
Similarly, benzothiazole derivatives have been investigated for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles, for example, have demonstrated potent cytotoxicity against certain human breast cancer cell lines in vitro, offering a glimpse into the therapeutic potential of benzothiazole-based compounds in oncology. These compounds have been highlighted for their selective inhibitory activity, which could be pivotal for the development of new cancer treatments (Hutchinson et al., 2001).
Protoporphyrinogen Oxidase Inhibition
Another significant area of application is in the development of herbicides, where benzothiazole analogs have been designed and synthesized to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthetic pathway in plants. Some of these compounds have shown good PPO inhibition activity, suggesting their utility in creating herbicides with low environmental impact (Jiang et al., 2010).
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O2S2/c26-18-11-5-4-10-17(18)23(34)27-14-21-30-31-25(32(21)16-8-2-1-3-9-16)35-15-22(33)29-24-28-19-12-6-7-13-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHARZQHUWRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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